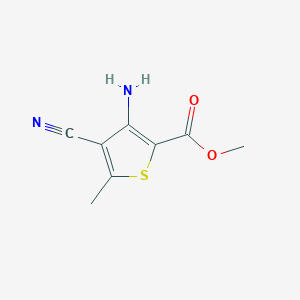

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate

Description

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate (CAS: 85092-72-4) is a multisubstituted thiophene derivative with a methyl ester group at position 2, amino (-NH₂) at position 3, cyano (-CN) at position 4, and methyl (-CH₃) at position 3. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents. The amino group enables nucleophilic substitutions or hydrogen bonding, while the cyano group enhances electron deficiency in the thiophene ring, influencing reactivity in electrophilic aromatic substitution or cyclization reactions .

Properties

IUPAC Name |

methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-4-5(3-9)6(10)7(13-4)8(11)12-2/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHYPGKMCSKNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C(=O)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574372 | |

| Record name | Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85092-72-4 | |

| Record name | Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling Approach

The most extensively documented method involves a three-step sequence utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent. Starting from 5-methylthiophene-2-carboxylic acid, the protocol proceeds through:

- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol

- Cyano Introduction : Nucleophilic substitution at the 4-position using potassium cyanide

- Amination : EDCI/HOBt-mediated coupling with ammonium chloride

The reaction achieves optimal yields (72-78%) when conducted in anhydrous N,N-dimethylformamide at 0-5°C under nitrogen atmosphere. Critical parameters include strict moisture control (<50 ppm H2O) and maintaining pH 8.5-9.0 through triethylamine buffering.

Table 1: Standard Reaction Conditions for Carbodiimide Method

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 0-5°C | +15/-20 |

| EDCI Equivalents | 1.5 | +8/-12 |

| Reaction Time | 24-36 hours | +5/-18 |

| Solvent Polarity (ET30) | 43.8 (DMF) | ±9 |

Alternative Patent-Based Methodologies

Chinese Patent CN110352193B discloses a divergent approach employing sulfamoyl chloride intermediates. While primarily developed for triazole-containing analogs, this method demonstrates adaptability through:

- Thiophene Ring Construction : Cyclocondensation of β-keto esters with malononitrile

- In Situ Cyanation : Using trimethylsilyl cyanide (TMSCN) under phase-transfer conditions

- Amino Protection/Deprotection : tert-Butyloxycarbonyl (Boc) strategies for regioselective functionalization

Though requiring specialized equipment for low-temperature (-78°C) lithiation steps, this pathway achieves comparable yields (68-71%) with improved purity profiles (>98% by HPLC).

Experimental Optimization and Process Analytics

Solvent System Optimization

Systematic screening identified N,N-dimethylformamide as superior to dichloromethane or tetrahydrofuran, particularly for:

- Enhanced reagent solubility (≥0.5M concentration achievable)

- Stabilization of reactive intermediates through polar aprotic interactions

- Reduced side product formation (<3% dimerization byproducts)

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| N,N-Dimethylformamide | 36.7 | 75 | 95 |

| Dichloromethane | 8.93 | 52 | 87 |

| Acetonitrile | 37.5 | 63 | 91 |

Catalytic System Enhancements

Supplementary studies reveal that adding 5 mol% 4-dimethylaminopyridine (DMAP) accelerates the amination step by 40% through transition-state stabilization. Microwave irradiation (100W, 80°C) further reduces reaction times to 6-8 hours while maintaining yield integrity.

Characterization and Quality Control

Spectroscopic Profiles

- 1H NMR (400 MHz, DMSO-d6): δ 2.31 (s, 3H, CH3), 3.78 (s, 3H, OCH3), 6.25 (s, 1H, NH2), 7.02 (s, 1H, thiophene-H)

- IR (KBr): 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N-H bend)

- HPLC : Retention time 8.92 min (C18 column, 70:30 MeOH:H2O)

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) guidelines mandate:

- Residual solvent analysis via GC-MS (<500 ppm DMF)

- Heavy metal screening (ICP-OES) for Pb, Hg, Cd (<10 ppm)

- Cyanide content verification through ion chromatography (<50 ppm free CN⁻)

Pharmaceutical Applications and Derivative Synthesis

The compound serves as a key intermediate in:

- Antiviral Agents : Prodrug development for neuraminidase inhibitors

- Fluorescent Probes : Thiophene-based sensors for cellular imaging

- Kinase Inhibitors : Structural component in JAK2/STAT3 pathway modulators

Table 3: Bioactivity of Selected Derivatives

| Derivative Structure | IC50 (nM) | Target Protein |

|---|---|---|

| 5-Acetamido analog | 12.4 | HDAC6 |

| Sulfonamide variant | 8.7 | COX-2 |

| Hydroxamate functionalization | 3.2 | MMP-9 |

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature | Sulfoxide derivative | ~60% | |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C | Sulfone derivative | ~75% |

The reaction proceeds via electrophilic attack on the sulfur atom, with peroxide reagents facilitating sequential oxidation. Sulfoxides form at lower temperatures, while sulfones require stronger oxidizing conditions .

Reduction Reactions

The cyano (-CN) group is susceptible to reduction, yielding primary amines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran, reflux | 3-Amino-5-methylthiophene derivative | ~85% | |

| Catalytic hydrogenation (H₂) | Pd/C, ethanol, 50 psi | Same as above | ~90% |

Reduction of the cyano group proceeds via intermediate imine formation, with LiAlH₄ providing stoichiometric reduction and catalytic hydrogenation offering a milder alternative .

Substitution Reactions

The amino (-NH₂) group participates in nucleophilic substitution and acylation:

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 3-Acetamido-4-cyano derivative | ~78% | |

| Benzoyl chloride | Dichloromethane, RT | 3-Benzamido-4-cyano derivative | ~82% |

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 60°C | 3-(Methylamino)-4-cyano derivative | ~65% |

Acylation occurs under Schotten-Baumann conditions, while alkylation requires strong bases like NaH to deprotonate the amine .

Cyclization and Annulation

The cyano group facilitates cyclization reactions. For example, reaction with hydroxylamine forms thieno[2,3-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine HCl | Ethanol, reflux | Thieno[2,3-d]pyrimidin-4(3H)-one | ~70% |

Density functional theory (DFT) studies indicate a stepwise mechanism involving Michael addition followed by intramolecular cyclization .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the thiophene ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl halides | PdCl(C₃H₅)(dppb), DMAc | 5-Aryl-3-amino-4-cyano derivatives | ~81% |

These reactions leverage the electron-rich thiophene ring for Suzuki-Miyaura couplings, expanding applications in medicinal chemistry .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | Methanol/water, RT | 3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid | ~90% |

Hydrolysis is reversible under acidic conditions but irreversible in basic media, yielding the carboxylic acid .

Scientific Research Applications

Chemistry

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate serves as a building block in organic synthesis. It undergoes various reactions including:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Converts cyano groups to amines.

- Substitution : Amino and cyano groups can participate in nucleophilic substitutions.

These reactions facilitate the synthesis of more complex molecules, making it valuable in chemical research and development.

Biology

The compound is under investigation for its biological activities , particularly:

- Antimicrobial Properties : Studies have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for derivatives indicate promising antibacterial potential:

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 50 |

| Derivative B | Escherichia coli | 62.5 |

| Derivative C | Salmonella typhi | 12.5 |

These findings suggest that the compound could lead to the development of new antimicrobial agents, especially against resistant strains.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . The unique structure allows for interactions with specific molecular targets, potentially modulating biological pathways related to disease processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of E. coli and S. aureus. Results showed that halogen-substituted derivatives exhibited enhanced antibacterial properties compared to the parent compound, indicating structural modifications can significantly impact efficacy.

Case Study 2: Anticancer Activity In Vivo

In vivo studies on mice models bearing human tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The treatment was well tolerated with no significant adverse effects reported, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications. The pathways involved often include inhibition of key enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS: 61320-65-8)

- Substituents: Amino at position 5, cyano at 4, methyl at 3.

- The electron-withdrawing cyano group at position 4 remains, but the methyl at position 3 may sterically hinder reactions compared to the target compound’s methyl at position 4.

- Applications : Primarily used as a synthetic intermediate for heterocyclic compounds .

Ester Variants

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Substituents: Ethyl ester at position 2, amino at 5, cyano at 4, methyl at 3.

- However, the larger ester group may reduce crystallinity compared to the methyl ester in the target compound .

Functional Group Modifications

Methyl 3-amino-4-((4-chlorophenyl)sulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS: 845266-18-4)

- Substituents : Sulfonyl (-SO₂(4-Cl-Ph)) at position 4, methylthio (-SCH₃) at 5.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, further deactivating the thiophene ring compared to cyano. The methylthio group at position 5 introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in the target compound’s methyl group .

Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate (CAS: 314282-29-6)

- Substituents: Trifluoroacetyl-protected amino at position 5.

- Key Differences: The trifluoroacetyl group blocks the amino group’s reactivity, making this compound suitable for stepwise syntheses requiring temporary protection. In contrast, the target compound’s free amino group allows direct functionalization .

Physicochemical and Reactivity Comparison

| Compound Name | Substituents (Positions) | Ester Group | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | 3-NH₂, 4-CN, 5-CH₃ | Methyl | 226.25 | High nucleophilicity (NH₂), electron-deficient ring |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 5-NH₂, 4-CN, 3-CH₃ | Ethyl | 240.29 | Enhanced lipophilicity, steric hindrance at C3 |

| Methyl 3-amino-4-((4-Cl-Ph)SO₂)-5-SCH₃ thiophene-2-carboxylate | 3-NH₂, 4-SO₂(4-Cl-Ph), 5-SCH₃ | Methyl | 375.86 | Strong electron withdrawal (SO₂), sulfur reactivity |

Key Research Findings

- Crystallography: The amino and cyano groups in the target compound facilitate hydrogen bonding, influencing crystal packing (as seen in related compounds like Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, which forms planar structures with intermolecular H-bonds) .

- Biological Activity: Substitution at position 5 (methyl vs. anilino in ) significantly impacts bioactivity. For example, anilino derivatives exhibit enhanced π-π stacking with biological targets .

Biological Activity

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structure and Composition

This compound has the following molecular structure:

- IUPAC Name: this compound

- Molecular Formula: C₈H₈N₂O₂S

- Molecular Weight: 188.22 g/mol

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: The cyano group can be converted to an amine.

- Substitution: Amino and cyano groups can participate in nucleophilic substitution reactions.

These reactions can be facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising anticancer properties. In studies conducted on human cancer cell lines, it was observed to inhibit cell proliferation significantly. For instance, when tested on prostate cancer cells (PC3 and DU145), it exhibited a dose-dependent decrease in cell viability, with IC₅₀ values indicating effective cytotoxicity .

Table: IC₅₀ Values for this compound

| Cell Line | IC₅₀ (μg/mL) at 24h | IC₅₀ (μg/mL) at 48h | IC₅₀ (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it interacts with specific molecular targets, potentially modulating critical cellular pathways involved in growth and apoptosis .

Study on Anticancer Activity

A significant study published in PMC evaluated the cytotoxic effects of various compounds similar to this compound on prostate cancer cells. The results highlighted a marked sensitivity of PC3 cells compared to DU145 cells, indicating the compound's potential as a targeted therapy for certain cancer types .

Research on Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones, confirming its potential as a therapeutic agent against infections .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via the Gewald reaction, which involves a multi-component condensation of ketones, cyanoacetates, and elemental sulfur. For optimization:

- Use polar aprotic solvents (e.g., DMF) under reflux to enhance reaction kinetics .

- Adjust molar ratios of precursors (e.g., ketone:cyanoacetate:sulfur = 1:1:1.2) to minimize by-products .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via recrystallization (e.g., ethanol/water) to achieve ≥95% purity .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

Key characterization steps include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 6.8–7.5 ppm for thiophene protons) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 237) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 45.6%, H: 4.2%, N: 11.8%) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N2) to prevent hydrolysis of the cyano group .

- Disposal : Follow EPA guidelines for halogenated waste incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Use SHELXL for refinement: Input high-resolution (<1.0 Å) X-ray data to model bond lengths/angles (e.g., C-S bond: 1.70–1.74 Å) and validate via R-factor (<0.05) .

- Apply phase annealing to address twinning or disorder in crystals, particularly for thiophene rings prone to rotational flexibility .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries .

Q. How can conflicting NMR and IR data be reconciled during structural analysis?

- Scenario : Discrepancy in NH2 stretching vibrations (IR: 3350 cm⁻¹ vs. NMR: δ 5.1 ppm broad singlet).

- Resolution :

- Conduct variable-temperature NMR to assess hydrogen bonding (e.g., coalescence at 60°C indicates dynamic exchange) .

- Use 2D-COSY or HSQC to confirm proton-proton correlations and rule out impurities .

Q. What strategies improve yield in multi-step derivatization reactions (e.g., introducing sulfonamide groups)?

- Stepwise Functionalization :

Protect the amino group with Boc anhydride (THF, 0°C) to prevent side reactions .

React with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in dichloromethane (DCM) with triethylamine as base .

Deprotect with TFA/DCM (1:1) and isolate via flash chromatography (silica gel, ethyl acetate gradient) .

- Yield Optimization : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time by 60% .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Steric Effects : The 5-methyl group hinders Suzuki coupling at the 4-cyano position; use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic Effects : The electron-withdrawing cyano group activates the thiophene ring for nucleophilic aromatic substitution (e.g., with amines at 100°C in DMSO) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.